Cas no 2138117-52-7 (2-(cyclobutylamino)quinazoline-5-carboxylic acid)

2-(cyclobutylamino)quinazoline-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(cyclobutylamino)quinazoline-5-carboxylic acid
- 2138117-52-7
- EN300-1162456
-
- インチ: 1S/C13H13N3O2/c17-12(18)9-5-2-6-11-10(9)7-14-13(16-11)15-8-3-1-4-8/h2,5-8H,1,3-4H2,(H,17,18)(H,14,15,16)
- InChIKey: DVWSTRSCZLMJJN-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC=CC2=C1C=NC(=N2)NC1CCC1)=O
計算された属性
- せいみつぶんしりょう: 243.100776666g/mol
- どういたいしつりょう: 243.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 75.1Ų
2-(cyclobutylamino)quinazoline-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162456-1000mg |
2-(cyclobutylamino)quinazoline-5-carboxylic acid |
2138117-52-7 | 1000mg |
$1357.0 | 2023-10-03 | ||
Enamine | EN300-1162456-10000mg |
2-(cyclobutylamino)quinazoline-5-carboxylic acid |
2138117-52-7 | 10000mg |
$5837.0 | 2023-10-03 | ||
Enamine | EN300-1162456-0.1g |
2-(cyclobutylamino)quinazoline-5-carboxylic acid |
2138117-52-7 | 0.1g |
$1195.0 | 2023-06-08 | ||
Enamine | EN300-1162456-0.5g |
2-(cyclobutylamino)quinazoline-5-carboxylic acid |
2138117-52-7 | 0.5g |
$1302.0 | 2023-06-08 | ||
Enamine | EN300-1162456-50mg |
2-(cyclobutylamino)quinazoline-5-carboxylic acid |
2138117-52-7 | 50mg |
$1140.0 | 2023-10-03 | ||
Enamine | EN300-1162456-250mg |
2-(cyclobutylamino)quinazoline-5-carboxylic acid |
2138117-52-7 | 250mg |
$1249.0 | 2023-10-03 | ||
Enamine | EN300-1162456-10.0g |
2-(cyclobutylamino)quinazoline-5-carboxylic acid |
2138117-52-7 | 10g |
$5837.0 | 2023-06-08 | ||
Enamine | EN300-1162456-1.0g |
2-(cyclobutylamino)quinazoline-5-carboxylic acid |
2138117-52-7 | 1g |
$1357.0 | 2023-06-08 | ||
Enamine | EN300-1162456-500mg |
2-(cyclobutylamino)quinazoline-5-carboxylic acid |
2138117-52-7 | 500mg |
$1302.0 | 2023-10-03 | ||
Enamine | EN300-1162456-2500mg |
2-(cyclobutylamino)quinazoline-5-carboxylic acid |
2138117-52-7 | 2500mg |
$2660.0 | 2023-10-03 |
2-(cyclobutylamino)quinazoline-5-carboxylic acid 関連文献
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
2-(cyclobutylamino)quinazoline-5-carboxylic acidに関する追加情報
2-(Cyclobutylamino)Quinazoline-5-Carboxylic Acid (CAS No: 2138117-52-7)
2-(Cyclobutylamino)Quinazoline-5-Carboxylic Acid is a biologically active compound with the CAS registry number 2138117-52-7. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their potential applications in drug discovery and development. The quinazoline scaffold, a heterocyclic aromatic system, has been recognized for its ability to interact with various biological targets, making it a valuable structure in medicinal chemistry.
The synthesis of 2-(Cyclobutylamino)Quinazoline-5-Carboxylic Acid involves a series of well-established organic reactions, including condensation and cyclization processes. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity and yield. The incorporation of the cyclobutylamino group introduces unique steric and electronic properties, which are critical for its biological activity.
Recent studies have highlighted the potential of 2-(Cyclobutylamino)Quinazoline-5-Carboxylic Acid as a potent kinase inhibitor. Kinases are enzymes that play a pivotal role in various cellular processes, including signal transduction, cell proliferation, and apoptosis. Dysregulation of kinase activity has been implicated in numerous pathological conditions, such as cancer, inflammatory diseases, and neurodegenerative disorders.
In vitro assays have demonstrated that 2-(Cyclobutylamino)Quinazoline-5-Carboxylic Acid exhibits significant inhibitory activity against several kinases, including EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphatidylinositol 3-Kinase). These findings suggest its potential as a lead compound for the development of targeted therapies against cancers driven by these kinases.
Furthermore, computational studies using molecular docking and dynamics simulations have provided insights into the binding mode of 2-(Cyclobutylamino)Quinazoline-5-Carboxylic Acid with its target kinases. The cyclobutylamino group appears to play a crucial role in stabilizing the interaction through hydrogen bonding and hydrophobic interactions. These studies have also revealed potential sites for further optimization to enhance potency and selectivity.
Preclinical studies in animal models have shown that 2-(Cyclobutylamino)Quinazoline-5-Carboxylic Acid demonstrates promising anti-tumor activity with minimal toxicity to normal cells. This profile underscores its potential as a chemotherapeutic agent with improved therapeutic index compared to conventional cytotoxic drugs.
The development of 2-(Cyclobutylamino)Quinazoline-5-Carboxylic Acid into a clinical candidate would require further optimization to address pharmacokinetic properties such as bioavailability and metabolic stability. Recent advances in drug delivery systems, including nanoparticle-based formulations, offer promising avenues to enhance the pharmacokinetic profile of this compound.
In conclusion, 2-(Cyclobutylamino)Quinazoline-5-Carboxylic Acid (CAS No: 2138117-52-7) represents a valuable lead compound in the field of kinase-targeted drug discovery. Its unique chemical structure, coupled with its potent biological activity, positions it as a promising candidate for further development into therapeutic agents for various diseases.
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